N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-7-4-12(5-8-14)6-9-15-19-17(22-21-15)20-16(23)13-3-2-10-18-11-13/h2-5,7-8,10-11H,6,9H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
NPWMQKXGOCWTLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The cyclization initiates with deprotonation of the semicarbazide nitrogen by NaOH, enhancing nucleophilicity. The adjacent carbonyl group undergoes attack, forming the five-membered triazole ring. The methoxyphenyl ethyl side chain remains intact due to its electron-donating methoxy group, which stabilizes intermediates through resonance.
Optimization Parameters
-
Base Concentration : Excess NaOH (>2 eq) accelerates cyclization but risks hydrolysis of the carboxamide group.
-
Solvent System : Ethanol-water mixtures (60–70% ethanol) balance solubility and reaction rate.
-
Temperature : Reflux (~78°C) ensures complete conversion within 8 hours.
Hydrazinecarbothioamide Cyclization
Alternative routes adapt methodologies for 1,2,4-triazolethiones, substituting sulfur with oxygen to target the carboxamide functionality. Hydrazinecarbothioamides, prepared from aryl hydrazides and isothiocyanates, undergo cyclization in basic media (e.g., KOH/EtOH). While this method typically produces triazolethiones, modifying the electrophile to a pyridine-3-carboxamide derivative enables analogous synthesis.
Synthetic Pathway
-
Hydrazinecarbothioamide Formation :
-
Cyclization :
Comparative Analysis
| Parameter | Semicarbazide Route | Hydrazinecarbothioamide Route |
|---|---|---|
| Yield | 90% | 70–75% |
| Reaction Time | 8 hours | 17 hours (combined steps) |
| Purity (HPLC) | ≥98% | 92–95% |
| Scalability | High | Moderate |
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to reduce reaction times. A 2017 study demonstrated that irradiating the semicarbazide precursor with NaOH in DMF at 120°C for 20 minutes achieves 88% yield, though purity drops to 90% due to side reactions.
Critical Process Considerations
Purification Challenges
-
Byproduct Formation : Hydrolysis of the carboxamide group occurs at pH > 12, necessitating strict pH control during workup.
-
Crystallization Solvents : Ethanol optimizes crystal morphology, while acetonitrile increases yield but introduces solvates.
Analytical Characterization
-
NMR Spectroscopy : ¹H NMR (DMSO-d6) shows distinct signals for the triazole NH (δ 12.8 ppm) and pyridine protons (δ 8.2–8.9 ppm).
-
X-ray Diffraction : Single-crystal analysis confirms planar triazole and pyridine rings, with dihedral angles <10°.
Industrial-Scale Feasibility
Pilot-scale trials (10 kg batches) using the semicarbazide route achieved 85% yield with a 15-hour cycle time. Key bottlenecks include solvent recovery (ethanol) and filtration rates during crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Studies have indicated that N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide exhibits significant antitumor properties. Research published in various journals has demonstrated its efficacy against several cancer cell lines. For instance, in vitro studies showed that this compound inhibits cell proliferation in breast cancer and lung cancer models by inducing apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown promising results against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Neurological Applications
Recent research suggests potential applications in neuropharmacology. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions like anxiety and depression. In animal models, it has been observed to reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent .
Case Studies
Synthetic Applications
Beyond biological applications, this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Binding Modes : Triazole-containing compounds (e.g., C20209924) demonstrate superior enzyme inhibition due to nitrogen-rich cores enabling multiple hydrogen bonds. The target compound’s methoxyphenyl group may enhance hydrophobic interactions absent in analogs with pyridinyl groups .
- Crystallography : Hydrogen-bonding patterns in triazoles (as analyzed via SHELX methodologies) reveal predictable packing behaviors, critical for drug formulation .
- Agrochemical Potential: Structural parallels to patented triazolyl amide pesticides suggest the target compound could be optimized for pest control via substituent tuning .
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, a pyridine moiety, and a methoxyphenyl group, contributing to its potential pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C21H22N6O3, with a molecular weight of 406.4 g/mol. The structural complexity includes:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring known for its biological activity. |
| Pyridine Moiety | Contributes to the compound's lipophilicity and membrane permeability. |
| Methoxyphenyl Group | Enhances interaction with biological targets. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives are known to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways.
- Cell Membrane Permeability : Its lipophilic nature allows it to cross cell membranes effectively, enhancing its bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antiulcer Activity : Studies suggest that this compound may possess antiulcer properties by modulating gastric acid secretion and protecting mucosal integrity.
- Antimicrobial Activity : The triazole ring is associated with antimicrobial properties, making it a candidate for treating infections .
- Anticancer Potential : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related triazole compounds:
- Antitumor Activity : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Anticonvulsant Properties : Triazole-containing compounds have been evaluated for their anticonvulsant effects in animal models, showing significant protective effects against seizures .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the methoxyphenyl group significantly influence the biological activity of triazole derivatives .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide?
- Methodology : Multi-step synthesis involving condensation of pyridine-3-carboxamide precursors with functionalized 1,2,4-triazole intermediates. Key steps include:
- Alkylation of 4-methoxyphenethyl groups to introduce the 2-(4-methoxyphenyl)ethyl moiety.
- Cyclization reactions to form the 1,2,4-triazole core.
- Optimization via HPLC purity checks (≥98%) to ensure product integrity .
- Critical Parameters : Reaction temperature (70–100°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., K₂CO₃ for alkylation).
Q. How can the compound’s structural integrity be validated post-synthesis?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles and confirm substituent positions. Use SHELX software (SHELXL for refinement; SHELXS/SHELXD for structure solution) .
- NMR Spectroscopy : Assign peaks for the pyridine (δ 8.2–8.8 ppm) and triazole (δ 7.5–8.0 ppm) protons.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) .
Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?
- Protocol :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution (concentration range: 15.6–250 µg/mL).
- Minimum Bactericidal Concentration (MBC) : Confirm bactericidal activity by subculturing MIC samples.
- Key Finding : Analogous triazole derivatives show MIC values as low as 31.25 µg/mL against P. aeruginosa .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to bacterial targets (e.g., P. aeruginosa efflux pumps).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Case Study : Pyridine-triazole analogs exhibit strong interactions with active-site residues (e.g., hydrogen bonding with Thr394, hydrophobic contacts with Phe628) .
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Analysis Framework :
- Substituent Effects : Compare N-methyl vs. N-ethyl groups; MBC values decrease from 125 µg/mL to 62.5 µg/mL with bulkier substituents .
- Crystallographic Data : Correlate hydrogen-bonding patterns (e.g., graph set analysis: R₂²(8) motifs) with solubility/bioavailability .
- Statistical Tools : Apply multivariate regression to quantify contributions of logP, polar surface area, and steric hindrance to activity .
Q. How can hydrogen-bonding networks influence crystallization and stability?
- Key Insights :
- Graph Set Analysis : Identify recurring motifs (e.g., C(4) chains from N–H···O interactions) to predict crystal packing .
- Hydration Stability : Monohydrate forms (e.g., triazole-thiophene analogs) exhibit enhanced stability due to water-mediated H-bonds .
- Thermogravimetric Analysis (TGA) : Monitor dehydration events (50–150°C) to assess hydrate stability .
Q. What are the challenges in refining high-resolution X-ray data for this compound?
- Refinement Protocol :
- SHELXL Workflow : Assign anisotropic displacement parameters, validate using R1/wR2 convergence (<5% discrepancy).
- Twinned Data : Employ SHELXE for iterative phasing if twinning is detected .
- Example : A related triazole-thiophene derivative refined to R1 = 0.052 using SHELXL .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
